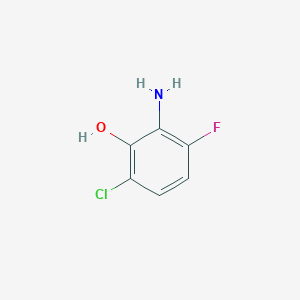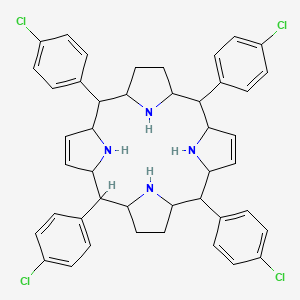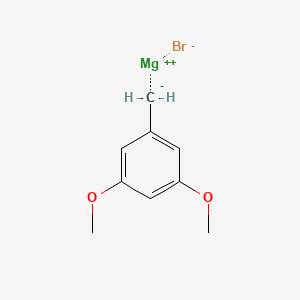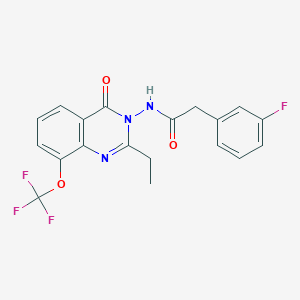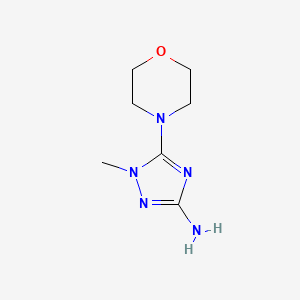
1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a morpholine group
Preparation Methods
The synthesis of 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of a triazole precursor with morpholine under specific conditions. One common method involves the use of 1-methyl-1H-1,2,4-triazole-3-amine as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the morpholine group can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-methyl-1H-1,2,4-triazole-3-amine: This compound lacks the morpholine group and has different chemical and biological properties.
5-(morpholin-4-yl)-1H-1,2,4-triazole-3-amine: This compound lacks the methyl group, which can affect its reactivity and applications.
1-methyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine: This compound has a piperidine group instead of a morpholine group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C7H13N5O |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H13N5O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3,(H2,8,10) |
InChI Key |
FQKGETZTIZBGTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


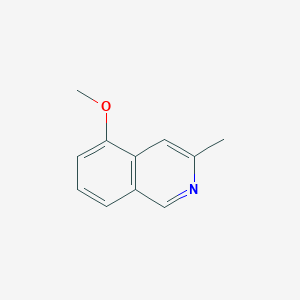
![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)


![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)

![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)

